6-Chloro-5-iodopyrimidin-4-amine
Overview
Description
“6-Chloro-5-iodopyrimidin-4-amine” is a chemical compound with the CAS Number: 353272-15-8 . It has a molecular weight of 255.45 . The IUPAC name for this compound is 6-chloro-5-iodo-4-pyrimidinamine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H3ClIN3/c5-3-2 (6)4 (7)9-1-8-3/h1H, (H2,7,8,9) . This code provides a specific representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C .
Scientific Research Applications
Chemical Synthesis and Reactivity
6-Chloro-5-iodopyrimidin-4-amine is involved in various chemical synthesis and reactivity studies. For instance, Valk, Plas, and Bode (2010) demonstrated the amination of halogenoaza-aromatics, including pyrimidines, using potassium amide in liquid ammonia, a process partially occurring through the ANRORC mechanism (Valk, Plas, & Bode, 2010). Similarly, Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with bromo-dichloro-methylpyrimidine, leading to the formation of bromo-chloro-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).
Crystallography and Molecular Structure
The study of crystallography and molecular structures is another area where this compound finds application. Odell et al. (2007) determined the crystal structures of isomeric compounds involving chloro-methylpyrimidin-ylamines, showing substantial hydrogen-bonding interactions leading to layer structures (Odell et al., 2007). Moreover, the synthesis and structure of substituted purines, as researched by Mishnev et al. (1979), further exemplify the compound's role in structural chemistry (Mishnev et al., 1979).
Biological and Medicinal Research
In the field of biological and medicinal research, this compound is used in the synthesis of compounds with potential pharmacological activities. For instance, Etemadi et al. (2016) synthesized new classes of pyrimidothiazolo pyrimidines, which exhibited antibacterial activity, indicating potential medicinal applications (Etemadi et al., 2016). Furthermore, Aayisha et al. (2019) conducted molecular docking and experimental analyses on a related pyrimidin-amine compound, suggesting its potential role as an antihypertensive agent (Aayisha et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302-H315-H320-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely .
Properties
IUPAC Name |
6-chloro-5-iodopyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYKJSDWGGRNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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